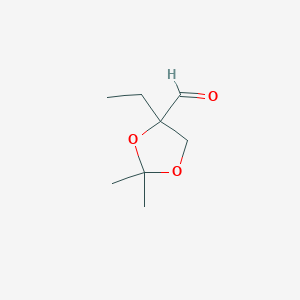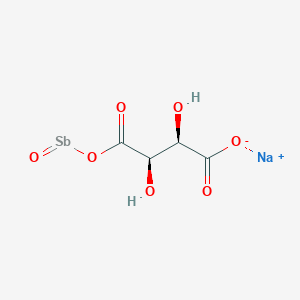
Sodium antimonyl-L-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium antimonyl-L-tartrate is an organometallic compound with the chemical formula C8H4Na2O12Sb2. It is a white crystalline powder that is soluble in water but insoluble in ethanol. This compound has been used historically in various applications, including as a mordant in the textile and leather industries and as a treatment for schistosomiasis .
準備方法
Synthetic Routes and Reaction Conditions: Sodium antimonyl-L-tartrate can be synthesized by reacting antimony trioxide (Sb2O3) with tartaric acid (C4H6O6) in the presence of sodium hydroxide (NaOH). The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows:
Sb2O3+2C4H6O6+2NaOH→Na2Sb2(C4H2O6)2+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through crystallization and filtration processes to obtain the desired purity level .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the antimony in the compound is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents like hydrogen sulfide (H2S) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur where the antimony center is replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like H2S and NaBH4 are commonly used.
Substitution: Conditions vary depending on the substituting metal ion but often involve aqueous solutions and controlled pH levels.
Major Products:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Metal tartrate complexes with different metal ions.
科学的研究の応用
Sodium antimonyl-L-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Historically used in the treatment of parasitic diseases like schistosomiasis and leishmaniasis.
作用機序
The mechanism of action of sodium antimonyl-L-tartrate involves its interaction with biological molecules, particularly enzymes. The compound inhibits key enzymes in the metabolic pathways of parasites, leading to their death. The antimony center in the compound interacts with thiol groups in proteins, disrupting their function and leading to cellular damage and death of the parasite .
類似化合物との比較
Antimony Potassium Tartrate: Similar in structure and used for similar applications, but contains potassium instead of sodium.
Sodium Stibogluconate: Another antimony-based compound used in the treatment of leishmaniasis.
Meglumine Antimoniate: Used in the treatment of leishmaniasis, similar in function but different in chemical structure.
Uniqueness: Sodium antimonyl-L-tartrate is unique due to its specific interaction with biological molecules and its historical significance in treating parasitic diseases. Its solubility in water and specific reactivity make it a valuable compound in various industrial and research applications .
特性
分子式 |
C4H4NaO7Sb |
|---|---|
分子量 |
308.82 g/mol |
IUPAC名 |
sodium;(2R,3R)-2,3-dihydroxy-4-oxo-4-oxostibanyloxybutanoate |
InChI |
InChI=1S/C4H6O6.Na.O.Sb/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;/q;+1;;+1/p-2/t1-,2-;;;/m1.../s1 |
InChIキー |
SHFQLHLDZDETGN-QXMMYYGRSA-L |
異性体SMILES |
[C@@H]([C@H](C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |
正規SMILES |
C(C(C(=O)O[Sb]=O)O)(C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)
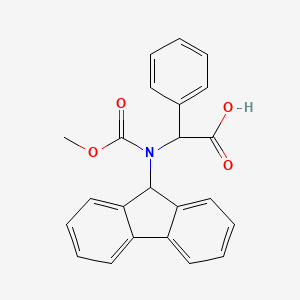
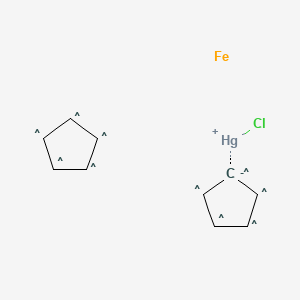
![[6-[6-[6-(7-Oxabicyclo[4.1.0]heptan-3-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13833935.png)
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
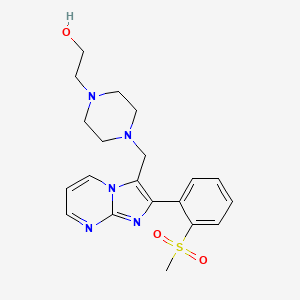
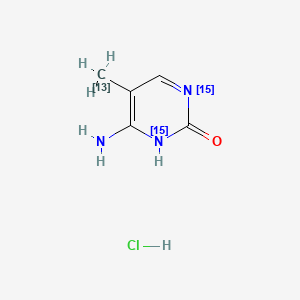
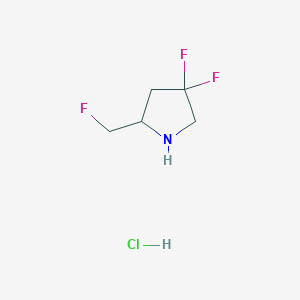
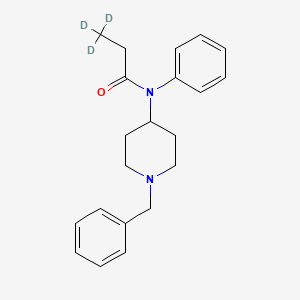
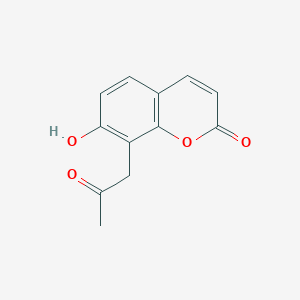

![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)
